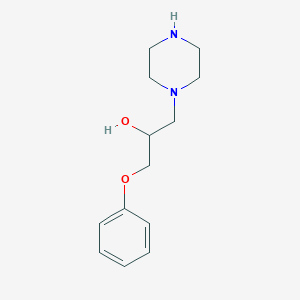

1-Phenoxy-3-piperazinopropan-2-ol

Description

BenchChem offers high-quality 1-Phenoxy-3-piperazinopropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenoxy-3-piperazinopropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenoxy-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c16-12(10-15-8-6-14-7-9-15)11-17-13-4-2-1-3-5-13/h1-5,12,14,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEXFYJNMHVCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384340 | |

| Record name | 1-Phenoxy-3-piperazinopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40944-05-6 | |

| Record name | 1-Phenoxy-3-piperazinopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Phenoxy-3-piperazinopropan-2-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Phenoxy-3-piperazinopropan-2-ol, a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. By synthesizing foundational chemical principles with insights into its potential pharmacological applications, this document serves as a critical resource for professionals engaged in the exploration of novel therapeutics.

Core Molecular Attributes

1-Phenoxy-3-piperazinopropan-2-ol is a distinct organic molecule characterized by a phenoxy group, a propan-2-ol linker, and a piperazine moiety. These structural components are frequently encountered in pharmacologically active compounds, suggesting a rich potential for biological activity.

| Property | Value | Source |

| CAS Number | 40944-05-6 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

The interplay of the lipophilic phenoxy group, the hydrogen-bonding capacity of the hydroxyl group, and the basic nature of the piperazine ring underpins the molecule's physicochemical properties and its putative interactions with biological targets.

Synthesis and Chemical Characterization: A Strategic Approach

The synthesis of 1-Phenoxy-3-piperazinopropan-2-ol is typically achieved through a convergent synthetic strategy that leverages well-established reaction mechanisms. The causality behind this experimental design is to ensure high yields and purity of the final compound.

Conceptual Synthetic Workflow

A common and efficient synthetic route involves a two-step process:

-

Epoxidation of Phenol: The synthesis initiates with the reaction of phenol with an epoxide-containing reagent, most commonly epichlorohydrin, in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the terminal carbon of the epoxide, leading to the formation of a glycidyl ether intermediate.

-

Nucleophilic Ring-Opening: The resulting epoxide is then subjected to a nucleophilic attack by piperazine. The nitrogen atom of the piperazine ring acts as the nucleophile, opening the epoxide ring to yield the final product, 1-Phenoxy-3-piperazinopropan-2-ol.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for the synthesis of 1-Phenoxy-3-piperazinopropan-2-ol. Each step is designed to be monitored and validated to ensure the integrity of the process.

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane

-

To a solution of phenol (1.0 eq) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.5 eq).

-

Heat the mixture to 60°C with stirring for 1 hour to facilitate the formation of the phenoxide.

-

Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

-

Maintain the reaction at reflux for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude 1-phenoxy-2,3-epoxypropane.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Phenoxy-3-piperazinopropan-2-ol

-

Dissolve the purified 1-phenoxy-2,3-epoxypropane (1.0 eq) in a protic solvent like ethanol.

-

Add piperazine (2.0 eq) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize any generated acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring its completion by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 1-Phenoxy-3-piperazinopropan-2-ol.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for 1-Phenoxy-3-piperazinopropan-2-ol.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used for purity assessment and identification, particularly for volatile derivatives.[3]

Potential Applications in Drug Development

The structural motifs within 1-Phenoxy-3-piperazinopropan-2-ol suggest its potential as a scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The arylpiperazine structure is a well-established pharmacophore found in numerous CNS-active drugs.

Hypothesized Mechanisms of Action

Based on its structural similarity to known pharmacologically active agents, 1-Phenoxy-3-piperazinopropan-2-ol and its derivatives may exhibit activity at various receptors, including:

-

Serotonin (5-HT) Receptors: The arylpiperazine moiety is a common feature in ligands for various serotonin receptor subtypes.

-

Dopamine (D) Receptors: Many arylpiperazine compounds demonstrate affinity for dopamine receptors, suggesting potential applications in neuropsychiatric disorders.

-

Adrenergic Receptors: The propanolamine linker is a classic feature of beta-blockers, indicating a potential for interaction with adrenergic receptors.

Logical Relationship Diagram:

Caption: Potential pharmacological pathways of the compound.

Future Directions and Field-Proven Insights

While direct experimental data on 1-Phenoxy-3-piperazinopropan-2-ol is limited in publicly accessible literature, the established pharmacology of its structural components provides a strong rationale for its investigation. Future research should focus on:

-

In Vitro Receptor Binding Assays: To determine the specific receptor affinities and functional activities of the compound.

-

In Vivo Animal Models: To evaluate its efficacy and safety in preclinical models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives to optimize potency, selectivity, and pharmacokinetic properties.

The piperazine moiety, in particular, offers a versatile point for chemical modification to fine-tune the pharmacological profile of the molecule.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-Phenoxy-3-piperazinopropan-2-ol. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE), are essential.

References

- J. Chem. Pharm. Res. (2012).

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

- 1. In vitro and in vivo characterization of anti-malarial acylphenoxazine derivatives prepared from basic blue 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity in vitro and in vivo against Trypanosoma cruzi of a furofuran lignan isolated from Piper jericoense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]

The Pharmacological Versatility of the Phenoxypropanolamine Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Phenoxypropanolamine Core - A Privileged Scaffold in Medicinal Chemistry

The phenoxypropanolamine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its remarkable ability to interact with a diverse array of biological targets. This structural motif, characterized by a phenyl ring linked via an ether oxygen to a propanolamine side chain, has given rise to a multitude of clinically significant drugs. Its inherent conformational flexibility and the strategic placement of key pharmacophoric features—an aromatic ring, a hydroxyl group, and a secondary amine—allow for fine-tuning of its pharmacological profile. This guide provides an in-depth exploration of the multifaceted biological activities of the phenoxypropanolamine scaffold, offering insights into its structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for its evaluation. For researchers and drug development professionals, understanding the nuances of this "privileged scaffold" is paramount to unlocking its full therapeutic potential.

I. Beta-Adrenergic Receptor Antagonism: The Hallmark Activity

The most well-established and commercially successful application of the phenoxypropanolamine scaffold lies in its potent antagonism of beta-adrenergic receptors (β-ARs). This activity has led to the development of a wide range of "beta-blockers," indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.

Mechanism of Action: Competitive Inhibition of Catecholamines

Phenoxypropanolamine-based beta-blockers act as competitive antagonists at β-ARs, primarily β1 and β2 subtypes. They structurally mimic endogenous catecholamines like norepinephrine and epinephrine, allowing them to bind to the receptor's active site. However, they lack the intrinsic ability to activate the receptor, thereby preventing the downstream signaling cascade initiated by G-protein coupling and subsequent adenylyl cyclase activation. This blockade of sympathetic stimulation on the heart results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure.

Structure-Activity Relationship (SAR) for Beta-Blockade

The pharmacological profile of phenoxypropanolamine beta-blockers is intricately linked to their molecular architecture. Key SAR principles include:

-

The Aromatic Ring: The nature and substitution pattern of the phenyl ring are critical determinants of binding affinity and selectivity. Modifications to this ring can significantly impact the drug's interaction with the receptor.

-

The Propanolamine Side Chain: The propanolamine moiety is essential for activity. The hydroxyl group on the second carbon of the propane chain is crucial for hydrogen bonding within the receptor binding pocket.

-

The Amino Group: A secondary amine is optimal for potent beta-antagonistic activity. The substituent on the nitrogen atom plays a pivotal role in receptor selectivity. Bulky substituents, such as isopropyl or tert-butyl groups, are commonly found in beta-blockers. Furthermore, the addition of specific substituents to the alkylamino moiety can confer cardioselectivity (a higher affinity for β1 over β2 receptors).

-

Stereochemistry: The stereochemistry at the carbon atom bearing the hydroxyl group is paramount. The (S)-enantiomer is significantly more active than the (R)-enantiomer, highlighting the stereospecific nature of the receptor-ligand interaction.

Experimental Workflow: Assessing Beta-Adrenergic Receptor Antagonism

The evaluation of beta-blocking activity involves a combination of in vitro binding and functional assays.

Caption: Workflow for evaluating beta-adrenergic receptor antagonists.

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound for β-ARs.

1. Membrane Preparation:

- Isolate cell membranes from tissues or cultured cells expressing the target β-AR subtype (e.g., rat heart for β1, lung for β2).

- Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

- Perform differential centrifugation to pellet the membranes.

- Resuspend the membrane pellet and determine the protein concentration.

2. Binding Assay:

- In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of the unlabeled test compound.

- Incubate the mixture to allow for competitive binding to reach equilibrium.

- Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

- Wash the filters to remove non-specifically bound radioligand.

- Quantify the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

II. Serotonin-Norepinephrine Reuptake Inhibition: A Gateway to Antidepressant Activity

More recently, the phenoxypropanolamine scaffold has been successfully exploited to develop potent inhibitors of serotonin (SERT) and norepinephrine (NET) transporters, leading to a new class of antidepressant medications.

Mechanism of Action: Modulating Neurotransmitter Levels

Compounds with a phenoxypropanolamine core can act as dual serotonin-norepinephrine reuptake inhibitors (SNRIs). By blocking SERT and NET in the presynaptic neuronal membrane, these agents increase the synaptic concentrations of serotonin and norepinephrine, key neurotransmitters implicated in the pathophysiology of depression and other mood disorders. This enhanced neurotransmission is believed to be the primary mechanism underlying their therapeutic efficacy.

Experimental Workflow: Screening for SNRI Activity

The identification and characterization of SNRIs involve assays that measure the inhibition of neurotransmitter uptake into cells expressing the respective transporters.

Caption: Workflow for the screening and characterization of SNRI candidates.

This method provides a high-throughput-compatible alternative to traditional radiolabeled uptake assays.

1. Cell Culture:

- Use cell lines stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) (e.g., HEK293 or CHO cells).

- Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and allow them to form a confluent monolayer.

2. Assay Procedure:

- Prepare serial dilutions of the test compounds.

- Add the test compounds to the cell plates and incubate for a predetermined time.

- Add a fluorescent substrate that is a substrate for the transporter. This substrate will be taken up by the cells, leading to an increase in intracellular fluorescence.

- Include a masking dye in the assay buffer to quench the fluorescence of the extracellular substrate, thereby reducing background noise.

- Measure the fluorescence intensity using a bottom-read fluorescence plate reader. The assay can be performed in either kinetic or endpoint mode.

3. Data Analysis:

- Calculate the percentage of inhibition of transporter activity for each concentration of the test compound relative to a vehicle control.

- Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

III. Antimicrobial and Antifungal Activities: An Emerging Frontier

Recent investigations have revealed the potential of phenoxypropanolamine derivatives as antimicrobial and antifungal agents, opening up new avenues for the development of novel therapeutics to combat infectious diseases.

Mechanism of Action: Yet to be Fully Elucidated

The precise mechanisms by which phenoxypropanolamine scaffolds exert their antimicrobial effects are still under active investigation. It is hypothesized that these compounds may disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with other vital cellular processes. Further research is necessary to fully elucidate the molecular targets and pathways involved.

Experimental Workflow: Assessing Antimicrobial and Antifungal Efficacy

Standardized methods are employed to determine the in vitro susceptibility of microorganisms to novel compounds.

Caption: Workflow for evaluating the antimicrobial and antifungal activity of novel compounds.

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

- Prepare a twofold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

- Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

2. Inoculation and Incubation:

- Inoculate each well of the microtiter plate containing the serially diluted test compound with the standardized microbial suspension.

- Include positive (microorganism in broth without the compound) and negative (broth only) controls.

- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

3. Determination of MIC:

- After incubation, visually inspect the plates for microbial growth (turbidity).

- The MIC is the lowest concentration of the test compound at which there is no visible growth.

Quantitative Data on Antimicrobial Activity

While extensive data on the antimicrobial activity of phenoxypropanolamine derivatives is still emerging, some studies have reported promising results. For instance, certain novel benzoxazole derivatives incorporating a phenoxypropanolamine-like moiety have demonstrated potent antibacterial activity with MIC values ranging from 0.098 to 0.78 μg/mL against various Gram-positive and Gram-negative bacteria.

| Compound Class | Organism | MIC Range (µg/mL) |

| Benzoxazole Derivatives | Gram-positive & Gram-negative bacteria | 0.098 - 0.78 |

| Antifungal Compounds | Fusarium petroliphilum | 62 - 80 |

IV. Vasodilatory Properties: Beyond Beta-Blockade

Certain phenoxypropanolamine derivatives exhibit vasodilatory effects, which can contribute to their antihypertensive efficacy. This vasodilation can occur through mechanisms independent of or in addition to their beta-blocking activity.

Mechanisms of Vasodilation

-

Alpha-1 Adrenoceptor Blockade: Some phenoxypropanolamine-based beta-blockers, such as carvedilol, also possess alpha-1 adrenoceptor blocking properties. Blockade of these receptors in vascular smooth muscle leads to vasodilation and a reduction in peripheral resistance.

-

Antioxidant Activity: Carvedilol has been shown to have potent antioxidant properties, which may contribute to its cardiovascular protective effects. By scavenging reactive oxygen species, it can improve endothelial function and promote vasodilation.

-

Nitric Oxide Bioavailability: Other third-generation beta-blockers, like nebivolol, induce vasodilation by increasing the bioavailability of nitric oxide (NO), a potent endogenous vasodilator.

Experimental Assessment of Vasodilatory Effects

The vasodilatory properties of phenoxypropanolamine derivatives can be evaluated using ex vivo and in vivo models.

-

Ex Vivo Studies: Isolated arterial rings (e.g., from rat aorta) can be pre-contracted with an agonist (e.g., phenylephrine), and the ability of the test compound to induce relaxation is measured.

-

In Vivo Studies: In anesthetized animal models, the effect of the compound on blood pressure and peripheral vascular resistance can be directly measured.

Conclusion: A Scaffold of Enduring Significance

The phenoxypropanolamine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its proven success in targeting beta-adrenergic receptors has paved the way for its exploration in other therapeutic areas, including depression and infectious diseases. The key to unlocking further potential lies in a deep understanding of its structure-activity relationships and the application of robust experimental methodologies. As our knowledge of the molecular basis of disease expands, the versatility of the phenoxypropanolamine core ensures its enduring relevance in the future of drug development.

References

-

A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were discovered to be potent and balanced norepinephrine (NE) and serotonin (5-hydroxytryptamine, 5-HT) reuptake inhibitors. Several of these compounds were identified to have suitable in vitro pharmacokinetic properties for an orally dosed and CNS-targeted drug. Compound 39b, in particular, was identified as a potent NET and SERT reuptake inhibitor (NSRI) with minimal off-target activity and demonstrated robust efficacy in the spinal nerve ligation model of pain behavior. (Source: PubMed, [Link])

-

A series of 25 aryloxypropanolamines containing the 3-indolyl-tert-butyl [i.e., 1,1-dimethyl-2-(1H-indol-3-yl)ethyl] or substituted 3-indolyl-tert-butyl moiety as the N substituent is reported. These compounds have been tested for antihypertensive activity in spontaneously hypertensive rats (SHR), beta-adrenergic receptor antagonist action in conscious normotensive rats, vasodilating activity in ganglion-blocked rats with blood pressure maintained by angiotensin II infusion, and for intrinsic sympathomimetic action (ISA) in reserpinized rats. Some of the compounds exhibit antihypertensive activity in combination with beta adrenergic receptor antagonist and vasodilating action. (Source: PubMed, [Link])

-

Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF. (Source: WOAH - Asia, [Link])

- In the search for potent and selective human beta3-adrenergic receptor (AR) agonists as potential drugs for the treatment of obesity and noninsulin-dependent (type II) diabetes, a novel series of phenoxypropanolamine derivatives containing acetanilides were prepared and their biological activities were evaluated at the human beta3-, beta2-, and beta1-ARs. Several of the analogues (21a, 21b, and 27a)

An In-Depth Technical Guide to the Solubility and Bioavailability Assessment of 1-Phenoxy-3-piperazinopropan-2-ol

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive methodological framework for assessing the solubility and bioavailability of the novel chemical entity 1-Phenoxy-3-piperazinopropan-2-ol. As specific experimental data for this compound is not publicly available, this guide details the principles, experimental designs, and protocols that a senior application scientist would employ to generate and interpret such data.

Introduction: Charting a Course for a Novel Molecule

The journey of a new chemical entity (NCE) from the laboratory bench to a potential therapeutic agent is contingent on a thorough understanding of its biopharmaceutical properties. Among the most critical of these are solubility and bioavailability, which govern a drug's ability to be absorbed and reach its site of action in the body. This guide focuses on 1-Phenoxy-3-piperazinopropan-2-ol, outlining a systematic, field-proven approach to characterizing these pivotal parameters. As a senior application scientist, the rationale behind each methodological choice is as crucial as the protocol itself; therefore, this guide emphasizes the causality behind the experimental design, ensuring a self-validating and scientifically rigorous process.

The Biopharmaceutics Classification System (BCS), developed to provide a scientific basis for classifying drugs, is a cornerstone of this process.[1] It categorizes drugs based on their aqueous solubility and intestinal permeability, which are the primary determinants of oral drug absorption.[2] This guide will culminate in the classification of 1-Phenoxy-3-piperazinopropan-2-ol within the BCS framework, providing a predictive lens for its in vivo performance.

Part 1: Foundational Physicochemical Characterization

Before embarking on complex biological assays, a solid understanding of the molecule's intrinsic physicochemical properties is paramount. These properties provide the fundamental context for all subsequent solubility and permeability experiments.

In Silico Property Prediction

For a novel compound like 1-Phenoxy-3-piperazinopropan-2-ol, in silico prediction tools are invaluable for initial assessment.[3] Using the compound's structure (SMILES: C1CN(CCN1)CC(COC2=CC=CC=C2)O), we can estimate key parameters that will guide our experimental design.[4]

Table 1: Predicted Physicochemical Properties of 1-Phenoxy-3-piperazinopropan-2-ol

| Property | Predicted Value | Implication for Bioavailability |

| Molecular Formula | C₁₃H₂₀N₂O₂ | - |

| Molecular Weight | 236.31 g/mol | Low molecular weight is generally favorable for passive diffusion. |

| logP (Octanol/Water) | 0.85 | A low logP suggests a preference for the aqueous phase, indicating good hydrophilicity which may enhance solubility but could limit passive membrane permeability.[5] |

| Most Basic pKa | 8.95 | The piperazine moiety is predicted to be basic. This means the compound's charge and solubility will be highly dependent on the pH of its environment, particularly in the gastrointestinal tract. |

| Most Acidic pKa | 14.26 | The hydroxyl group is weakly acidic and will be predominantly unionized at physiological pH. |

These predicted values suggest that 1-Phenoxy-3-piperazinopropan-2-ol is a relatively small, hydrophilic, basic compound. Its pH-dependent charge will be a critical factor in its solubility and absorption profile.

Part 2: Thermodynamic Solubility Determination

The solubility of a drug is a primary determinant of its oral bioavailability.[6] For a basic compound like 1-Phenoxy-3-piperazinopropan-2-ol, solubility must be assessed across a physiologically relevant pH range to understand its behavior in the gastrointestinal tract.

The Rationale for Method Selection: The Shake-Flask Gold Standard

The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid drug.[7] This method involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached.[8]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of 1-Phenoxy-3-piperazinopropan-2-ol in various aqueous media.

Materials:

-

1-Phenoxy-3-piperazinopropan-2-ol (solid form)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Media:

-

pH 1.2 Buffer: Simulates gastric fluid.

-

pH 4.5 Acetate Buffer: Represents the upper intestine.

-

pH 6.8 Phosphate Buffer: Simulates the lower intestine.

-

Fasted State Simulated Intestinal Fluid (FaSSIF): A biorelevant medium that mimics the composition of intestinal fluids in a fasted state, containing bile salts and lecithin.[9]

-

Fed State Simulated Intestinal Fluid (FeSSIF): A biorelevant medium that simulates the intestinal environment after a meal, with higher concentrations of bile salts and lipids.[9]

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 1-Phenoxy-3-piperazinopropan-2-ol to separate vials for each medium. The excess solid should be clearly visible.[8]

-

Equilibration: Place the sealed vials in an orbital shaker set to 37 °C. Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be confirmed by taking measurements at multiple time points until the concentration plateaus.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the sample through a syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[7]

Data Presentation: The results should be tabulated to clearly present the solubility under different conditions.

Table 2: Example Solubility Data Presentation for 1-Phenoxy-3-piperazinopropan-2-ol

| Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 37 | [Experimental Value] |

| Acetate Buffer | 4.5 | 37 | [Experimental Value] |

| Phosphate Buffer | 6.8 | 37 | [Experimental Value] |

| FaSSIF | 6.5 | 37 | [Experimental Value] |

| FeSSIF | 5.0 | 37 | [Experimental Value] |

Part 3: In Vitro Permeability Assessment

For a drug to be orally bioavailable, it must permeate the intestinal epithelium to enter the systemic circulation. We employ a tiered approach to assess permeability, starting with a high-throughput artificial membrane assay and progressing to a more biologically complex cell-based model.

Caption: Tiered approach for in vitro permeability assessment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA is an excellent first-pass assay because it isolates passive transcellular permeability.[5] It is rapid, cost-effective, and provides a clean rank-ordering of compounds based on their ability to diffuse across a lipid membrane, which is often the primary route of absorption for many drugs.[9]

Experimental Protocol: PAMPA

Objective: To determine the passive permeability of 1-Phenoxy-3-piperazinopropan-2-ol.

Materials:

-

96-well filter plate (donor plate) and acceptor plate

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

Test compound solution (e.g., 10 µM in a suitable buffer)

-

High and low permeability control compounds

-

Plate reader or LC-MS/MS for quantification

Step-by-Step Procedure:

-

Membrane Coating: Apply a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well in the donor plate.

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.

-

Prepare Donor Plate: Add the test compound solution and control solutions to the wells of the coated donor plate.

-

Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

-

Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

-

Sampling and Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds are typically classified as having low, medium, or high permeability based on their Papp values.

Caco-2 Bidirectional Permeability Assay

Causality: While PAMPA is useful for passive diffusion, the intestinal epithelium is a complex barrier with active uptake and efflux transporters. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer that mimics many structural and functional properties of human intestinal enterocytes, including the formation of tight junctions and the expression of various transporters. A bidirectional assay, measuring transport from the apical (intestinal lumen) to basolateral (blood) side (A-to-B) and vice versa (B-to-A), is crucial for identifying active efflux.

Experimental Protocol: Caco-2 Bidirectional Assay

Objective: To determine the apparent permeability (Papp) of 1-Phenoxy-3-piperazinopropan-2-ol and to assess if it is a substrate for efflux transporters.

Materials:

-

Caco-2 cells and cell culture reagents

-

Transwell® permeable supports (e.g., 24-well format)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Test compound solution

-

Control compounds (high and low permeability, and known efflux substrates)

-

LC-MS/MS for quantification

Step-by-Step Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for approximately 21 days to allow for differentiation into a confluent, polarized monolayer.

-

Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

Transport Experiment (A-to-B):

-

Add the test compound solution to the apical (A) side of the Transwell®.

-

Add fresh transport buffer to the basolateral (B) side.

-

Incubate at 37 °C with gentle shaking.

-

At specified time points, take samples from the basolateral side and analyze the compound concentration.

-

-

Transport Experiment (B-to-A):

-

Add the test compound solution to the basolateral (B) side.

-

Add fresh transport buffer to the apical (A) side.

-

Incubate under the same conditions.

-

At specified time points, take samples from the apical side and analyze.

-

-

Quantification: Determine compound concentrations in all samples using a validated LC-MS/MS method.

Data Analysis:

-

Apparent Permeability (Papp): Calculated for both A-to-B and B-to-A directions.

-

Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

Table 3: Example Permeability Data Presentation

| Parameter | Value | Classification |

| Papp (A-B) (x 10⁻⁶ cm/s) | [Experimental Value] | Low (<1), Medium (1-10), High (>10) |

| Papp (B-A) (x 10⁻⁶ cm/s) | [Experimental Value] | - |

| Efflux Ratio | [Calculated Value] | Efflux Substrate (>2) / Not a Substrate (≤2) |

| Recovery (%) | [Experimental Value] | Should be within 80-120% |

Part 4: In Vivo Bioavailability Assessment

In vitro assays provide critical predictions, but the definitive measure of bioavailability must be determined in a living system. An in vivo pharmacokinetic (PK) study in a suitable animal model is the standard approach.

The Rationale for Study Design: The Rat Model

Rodents, particularly rats, are commonly used for initial in vivo PK studies due to their well-characterized physiology, cost-effectiveness, and the extensive historical data available for comparison.[1] While no single animal model perfectly mimics human gastrointestinal physiology, the rat provides a valuable initial assessment of oral drug absorption and disposition.

Experimental Protocol: Rat Pharmacokinetic Study

Objective: To determine the absolute oral bioavailability of 1-Phenoxy-3-piperazinopropan-2-ol in rats.

Materials:

-

Male Sprague-Dawley rats (e.g., 250-300g)

-

Dosing vehicles for both oral (PO) and intravenous (IV) administration

-

Dosing equipment (gavage needles, syringes)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

LC-MS/MS for bioanalysis of plasma samples

Step-by-Step Procedure:

-

Animal Acclimation and Dosing Groups:

-

Dose Administration:

-

Group 1 (IV): Administer a single bolus dose of the compound (e.g., 5 mg/kg) via the tail vein.

-

Group 2 (PO): Administer a single oral dose (e.g., 25 mg/kg) via oral gavage. The dose selection should be based on preliminary toxicity and efficacy studies.

-

-

Blood Sampling:

-

Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process the blood to obtain plasma and store frozen until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 1-Phenoxy-3-piperazinopropan-2-ol in rat plasma.

-

Analyze the plasma samples to determine the drug concentration at each time point.

-

-

Pharmacokinetic Analysis:

-

Plot the mean plasma concentration versus time for both IV and PO routes.

-

Perform a non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters.

-

Caption: Workflow for an in vivo bioavailability study in rats.

Data Analysis and Key Parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time. Calculated for both IV (AUCiv) and PO (AUCoral) routes.

-

Absolute Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. It is calculated using the following formula, corrected for dose differences:

F% = (AUCoral / Dose_oral) / (AUCiv / Dose_iv) * 100

Part 5: Data Synthesis and Biopharmaceutics Classification

The final step is to integrate the solubility and permeability data to classify 1-Phenoxy-3-piperazinopropan-2-ol according to the BCS. This classification provides a powerful framework for predicting its in vivo behavior and guiding formulation development.

BCS Class Definitions:

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Table 4: Biopharmaceutics Classification System (BCS)

| High Solubility | Low Solubility | |

| High Permeability | Class I (e.g., Metoprolol) | Class II (e.g., Glibenclamide) |

| Low Permeability | Class III (e.g., Cimetidine) | Class IV (e.g., Furosemide) |

Based on our predicted properties (good hydrophilicity) and the potential outcomes of the described experiments, we can hypothesize the likely BCS class for 1-Phenoxy-3-piperazinopropan-2-ol. If experiments confirm high solubility across the physiological pH range and the Caco-2 assay shows high permeability without significant efflux, it would likely be a BCS Class I compound. Conversely, if permeability is found to be low, it would be classified as BCS Class III . The experimental data generated through the protocols in this guide are essential to make this definitive classification.

Conclusion

This technical guide provides a rigorous, step-by-step framework for the comprehensive evaluation of the solubility and bioavailability of 1-Phenoxy-3-piperazinopropan-2-ol. By grounding our approach in the principles of physicochemical characterization, employing gold-standard in vitro assays, and culminating in a definitive in vivo pharmacokinetic study, we can build a robust data package. This integrated approach, from in silico prediction to in vivo validation, ensures that the biopharmaceutical properties of this novel compound are well understood, enabling informed decisions in the drug development process and ultimately defining its potential path forward as a therapeutic candidate.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2802152, 1-phenoxy-3-piperazin-1-yl-propan-2-ol. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Grabowski, T., & Jaroszewski, J. J. (2009). Bioavailability of veterinary drugs in vivo and in silico. Journal of veterinary pharmacology and therapeutics, 32(3), 249–257. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-45. [Link]

-

Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. Basic and Clinical Pharmacology and Toxicology, 110(4), 316-321. [Link]

-

Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

-

Evotec. Caco-2 Permeability Assay. [Link]

-

Zhang, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1358897. [Link]

-

World Organisation for Animal Health (WOAH). Guide for Conducting Bioequivalence Studies for Veterinary Medicines. [Link]

-

Navarro, D. (2023). Non-compartmental analysis. Notes from a data witch. [Link]

-

Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

-

Neuhoff, S., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics, 13(8), 1157. [Link]

-

Liu, X., et al. (2018). Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. PLOS ONE, 13(4), e0194046. [Link]

-

Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequivalence & Bioavailability International Journal, 7(1). [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

All-in-One-Bio. Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link]

-

European Commission, Joint Research Centre. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

-

Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

-

ChemAxon. Physico-chemical plugins. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

-

Lennernäs, H. (2007). Application of the Biopharmaceutical Classification System in Clinical Drug Development—An Industrial View. The AAPS Journal, 9(1), E109–E117. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Current Drug Therapy, 7(4), 256-267. [Link]

-

ResearchGate. Modified bidirectional permeability assay with Caco-2 cells. [Link]

-

GSC Online Press. (2021). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 14(02), 217-221. [Link]

-

ResearchGate. Software for the prediction of physicochemical properties. [Link]

-

Creative Bioarray. Caco-2 permeability assay. [Link]

Sources

- 1. 1-Phenoxy-3-(propylamino)-2-propanol | C12H19NO2 | CID 6610248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scitoys.com [scitoys.com]

- 3. 1-Phenoxypropan-2-ol [webbook.nist.gov]

- 4. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]

- 6. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 7. On-line Software [vcclab.org]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Synthesis Protocol for 1-Phenoxy-3-piperazinopropan-2-ol: An Application Note for Drug Discovery and Development

Introduction

1-Phenoxy-3-piperazinopropan-2-ol is a key chemical scaffold found in a variety of pharmacologically active molecules. Its structural motif, featuring a phenoxy group, a secondary alcohol, and a piperazine ring, makes it a valuable intermediate in the synthesis of compounds targeting a range of biological receptors. This application note provides a comprehensive guide for the synthesis, purification, and characterization of 1-Phenoxy-3-piperazinopropan-2-ol, intended for researchers and professionals in drug development and medicinal chemistry. The protocol herein is established based on the fundamental principles of nucleophilic epoxide ring-opening reactions, a cornerstone of amine-based drug synthesis.

Theoretical Framework: The Chemistry Behind the Synthesis

The synthesis of 1-Phenoxy-3-piperazinopropan-2-ol is primarily achieved through the nucleophilic ring-opening of a suitable epoxide, in this case, phenyl glycidyl ether (1-phenoxy-2,3-epoxypropane), by piperazine. This reaction is a classic example of an SN2 mechanism.

Mechanism of Reaction:

The nitrogen atom of the piperazine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the case of phenyl glycidyl ether, the attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide. This regioselectivity is a common feature of SN2 reactions involving epoxides under neutral or basic conditions. The piperazine itself is sufficiently basic to catalyze the reaction, although other bases can be employed. The reaction proceeds as follows:

-

Nucleophilic Attack: A nitrogen atom of the piperazine molecule attacks the terminal carbon of the epoxide ring of phenyl glycidyl ether.

-

Ring-Opening: This attack leads to the opening of the strained three-membered epoxide ring, forming an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated, typically by the solvent (e.g., ethanol) or another piperazine molecule, to yield the final product, 1-Phenoxy-3-piperazinopropan-2-ol.

A potential side product of this reaction is the bis-substituted piperazine, 1,1′-(piperazine-1,4-diyl)bis(3-phenoxypropan-2-ol), where both nitrogen atoms of the piperazine ring have reacted with a molecule of phenyl glycidyl ether.[1] The formation of this byproduct can be minimized by controlling the stoichiometry of the reactants, specifically by using an excess of piperazine.

Experimental Protocol

This section details a robust and reproducible protocol for the synthesis of 1-Phenoxy-3-piperazinopropan-2-ol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phenyl Glycidyl Ether | ≥99% | Sigma-Aldrich | |

| Piperazine (anhydrous) | ≥99% | Sigma-Aldrich | Should be stored in a desiccator. |

| Ethanol (anhydrous) | 200 proof | Fisher Scientific | |

| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house. | ||

| Brine (Saturated NaCl Solution) | Prepared in-house. | ||

| Anhydrous Magnesium Sulfate | Sigma-Aldrich | For drying organic layers. | |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Phenoxy-3-piperazinopropan-2-ol.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (5 equivalents) in anhydrous ethanol (100 mL). Stir the mixture until the piperazine is completely dissolved.

-

Addition of Phenyl Glycidyl Ether: To the stirred solution of piperazine, add phenyl glycidyl ether (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the phenyl glycidyl ether spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted starting materials and acidic impurities. Follow this with a wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%) is recommended to separate the desired mono-substituted product from the bis-substituted byproduct and other impurities. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield 1-Phenoxy-3-piperazinopropan-2-ol as a viscous oil or a low-melting solid.

Characterization of the Final Product

The identity and purity of the synthesized 1-Phenoxy-3-piperazinopropan-2-ol should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.35-7.25 (m, 2H, Ar-H)

-

7.00-6.90 (m, 3H, Ar-H)

-

4.10-4.00 (m, 1H, -CH(OH)-)

-

4.00-3.90 (m, 2H, -O-CH₂-)

-

3.00-2.80 (m, 4H, piperazine-H)

-

2.70-2.50 (m, 6H, piperazine-H and -CH₂-N)

-

2.40 (br s, 1H, -OH)

-

1.80 (br s, 1H, -NH)

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

158.5 (Ar-C-O)

-

129.5 (Ar-CH)

-

121.0 (Ar-CH)

-

114.5 (Ar-CH)

-

70.5 (-O-CH₂)

-

68.0 (-CH(OH)-)

-

61.0 (-CH₂-N)

-

54.0 (piperazine-CH₂)

-

46.0 (piperazine-CH₂)

Infrared (IR) Spectroscopy

-

Broad O-H stretch: ~3400 cm⁻¹

-

N-H stretch: ~3300 cm⁻¹

-

Aromatic C-H stretch: ~3050 cm⁻¹

-

Aliphatic C-H stretch: ~2950-2800 cm⁻¹

-

Aromatic C=C stretch: ~1600 and 1500 cm⁻¹

-

C-O-C stretch: ~1240 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

Mass Spectrometry (MS)

-

Expected [M+H]⁺: 237.1654 for C₁₃H₂₁N₂O₂

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-Phenoxy-3-piperazinopropan-2-ol. By carefully controlling the reaction stoichiometry and employing standard purification techniques, researchers can obtain this valuable chemical intermediate in good yield and purity. The provided characterization data, although predicted, serves as a useful guide for the verification of the final product. This protocol is designed to be a reliable resource for scientists engaged in the synthesis of novel therapeutic agents and other advanced materials.

References

- Mesropyan, E. G., et al. (2025). Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents. Russian Journal of General Chemistry, 76(8), 1324-1327.

- BenchChem. (2025). 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol IUPAC name and chemical structure.

- U.S. Patent No. 4,567,264. (1986).

- European Patent Application EP3782992A1. (2021).

- Kumar, D., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(20), 13087–13098.

-

ResearchGate. (n.d.). Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Characterization of 1-Phenoxy-3-piperazinopropan-2-ol

Abstract

This document provides a detailed guide for the mass spectrometric analysis of 1-Phenoxy-3-piperazinopropan-2-ol, a compound structurally related to β-blockers and other pharmacologically active piperazine derivatives. We outline a comprehensive protocol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for accurate mass determination and structural elucidation. The described methodologies and fragmentation analysis are essential for researchers in pharmaceutical development, quality control, and metabolite identification. We present a predicted fragmentation pathway, key diagnostic ions, and a step-by-step protocol for implementation on a modern high-resolution mass spectrometry platform.

Introduction

1-Phenoxy-3-piperazinopropan-2-ol is a molecule featuring a phenoxypropanolamine backbone, characteristic of the β-blocker class of drugs, and a terminal piperazine ring, a common moiety in many psychoactive substances.[1][2] The precise characterization of such molecules is a critical step in drug discovery, development, and toxicology. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for identifying and quantifying these compounds in complex matrices.[1]

Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to the presence of easily protonated nitrogen atoms within the piperazine ring, leading to the formation of a stable, even-electron protonated molecule [M+H]⁺.[2] Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides structurally significant fragment ions, creating a molecular "fingerprint" for unambiguous identification.[3][4]

This application note serves as a practical guide, leveraging established fragmentation principles of related structures like propranolol and other piperazine analogues to propose a robust analytical method for 1-Phenoxy-3-piperazinopropan-2-ol.[2][5]

Predicted Fragmentation Pathway

The fragmentation of 1-Phenoxy-3-piperazinopropan-2-ol is predicted to follow pathways common to phenoxypropanolamines and piperazine-containing compounds.[2][5] The positive charge on the protonated precursor ion [M+H]⁺ is expected to be localized primarily on the nitrogen atoms of the highly basic piperazine ring. This charge localization directs the fragmentation cascade upon collisional activation.

The primary fragmentation routes are anticipated to involve:

-

Cleavage of the C-N bond between the propanol chain and the piperazine ring.

-

Fragmentation within the piperazine ring itself.

-

Cleavage of the propanolamine side chain , a hallmark of β-blocker fragmentation.[6]

-

Loss of neutral molecules such as water (H₂O) from the hydroxyl group.

These pathways lead to the formation of several diagnostic product ions that are invaluable for structural confirmation.

Experimental Protocol

This section details a self-validating protocol for the analysis of 1-Phenoxy-3-piperazinopropan-2-ol.

Materials and Reagents

-

Analyte: 1-Phenoxy-3-piperazinopropan-2-ol standard

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water

-

Additive: Formic Acid (≥99%)

Sample Preparation

-

Prepare a stock solution of 1 mg/mL of 1-Phenoxy-3-piperazinopropan-2-ol in methanol.

-

Create a working solution of 1 µg/mL by diluting the stock solution with 50:50 (v/v) methanol:water.

-

For direct infusion analysis, further dilute the working solution to approximately 100 ng/mL using 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The acid promotes protonation, enhancing the ESI signal.

Instrumentation and Conditions

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive Ion Mode

Table 1: Mass Spectrometer Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The piperazine moiety is highly basic and readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Source Temperature | 120 - 150 °C | Assists in desolvation of the analyte ions. |

| Desolvation Gas Flow | 600 - 800 L/hr (N₂) | Facilitates efficient removal of solvent from the ESI droplets. |

| MS Scan Range | m/z 50 - 300 | Covers the expected precursor and fragment ion masses. |

| MS/MS Precursor Ion | m/z 237.16 (Calculated) | Selects the protonated molecule [C₁₃H₂₁N₂O₂]⁺ for fragmentation. |

| Collision Energy | 10 - 40 eV (Ramp) | A ramp of collision energies ensures the generation of a wide range of fragment ions, from gentle fragmentation (low energy) to more extensive fragmentation (high energy). |

Experimental Workflow Diagram

Caption: Proposed ESI-MS/MS fragmentation pathway for 1-Phenoxy-3-piperazinopropan-2-ol.

Conclusion

The protocol and data presented in this application note provide a robust framework for the identification and structural characterization of 1-Phenoxy-3-piperazinopropan-2-ol using ESI-MS/MS. The predicted precursor ion at m/z 237.1603 and the characteristic fragment ions, particularly at m/z 151.0919 and m/z 87.0922, serve as reliable markers for this compound. By employing high-resolution mass spectrometry and the systematic approach described, researchers can confidently identify this molecule and distinguish it from structurally similar analogues. This methodology is directly applicable to routine analysis in pharmaceutical research, quality assurance, and forensic toxicology.

References

-

ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]

-

Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Gormley, M. N., et al. (n.d.). Fragmentation pathways of selectively labeled propranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact. PubMed. Available at: [Link]

-

Karamysheva, T., et al. (2022). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. PubMed Central. Available at: [Link]

-

ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

-

Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Mass Spectrometry Reviews. Available at: [Link]

-

ResearchGate. (2016). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Available at: [Link]

-

PubChem. (n.d.). 1-Phenoxy-2-propanol. Available at: [Link]

-

ResearchGate. (n.d.). MS/MS fragment for propranolol and its metabolites of hydroxylation.... Available at: [Link]

-

Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Available at: [Link]

-

National Institutes of Health. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central. Available at: [Link]

-

Federal Aviation Administration. (n.d.). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product. Available at: [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). The mass spectrum of propranolol (molecular weight 259) obtained during.... Available at: [Link]

-

Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Available at: [Link]

-

SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]

-

PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Available at: [Link]

-

Federal Aviation Administration. (n.d.). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Available at: [Link]

Sources

- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation pathways of selectively labeled uropranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. faa.gov [faa.gov]

Application Notes and Protocols for In Vitro Characterization of 1-Phenoxy-3-piperazinopropan-2-ol (PPO)

Introduction: Unveiling the Pharmacological Potential of a Novel Aryloxypropanolamine

1-Phenoxy-3-piperazinopropan-2-ol, which we will refer to as PPO, belongs to the aryloxypropanolamine class of compounds. This structural class is renowned for its interaction with G-protein coupled receptors (GPCRs), most notably the beta-adrenergic receptors. The core structure, featuring a phenoxy group linked by a propan-2-ol backbone to a piperazine moiety, suggests a potential for PPO to act as a modulator of adrenergic signaling.[1][2] The propan-2-ol linker is a common feature in many pharmacologically active beta-blockers.[1] These agents are of significant therapeutic interest for a range of cardiovascular and neurological conditions.

These application notes provide a comprehensive guide for the in vitro characterization of PPO, focusing on assays to determine its binding affinity and functional activity at beta-adrenergic receptors. The protocols are designed to be self-validating and are grounded in established methodologies for GPCR ligand characterization.

Scientific Rationale: A Stepwise Approach to Characterizing a Potential Beta-Blocker

The characterization of a novel compound suspected of beta-adrenergic activity follows a logical progression from initial binding assessment to functional confirmation of antagonism. Our experimental design is as follows:

-

Primary Assay: Radioligand Binding Assay. This assay will determine if PPO can physically interact with and displace a known high-affinity ligand from the beta-adrenergic receptors. This provides a direct measure of binding affinity (Ki).

-

Secondary Assay: Functional Cell-Based cAMP Assay. Following confirmation of binding, this assay will determine the functional consequence of that binding. Specifically, we will assess whether PPO can inhibit the production of cyclic AMP (cAMP) stimulated by a known beta-agonist, such as isoproterenol. This will reveal whether PPO is an antagonist, and its potency (IC50) can be determined.

This two-tiered approach ensures a thorough characterization of PPO's pharmacological profile at the target receptors.

Diagram: Experimental Workflow for PPO Characterization

Caption: Workflow for the in vitro characterization of PPO.

Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptors

Principle

This competitive binding assay measures the ability of PPO to displace a radiolabeled antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA), from beta-adrenergic receptors expressed in cell membrane preparations. The amount of radioligand displaced is proportional to the affinity of PPO for the receptor.

Materials

-

Cell Membranes: Commercially available membrane preparations from cells overexpressing human β1- or β2-adrenergic receptors.

-

Radioligand: [³H]-dihydroalprenolol ([³H]-DHA) with high specific activity.

-

Non-specific Binding Control: Propranolol (a high-affinity non-selective beta-blocker).

-

Test Compound: 1-Phenoxy-3-piperazinopropan-2-ol (PPO).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail

-

96-well Filter Plates and Vacuum Manifold

-

Liquid Scintillation Counter

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of PPO in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Dilute the cell membranes in ice-cold assay buffer to the recommended concentration.

-

Prepare solutions of [³H]-DHA and propranolol in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-DHA, and 50 µL of the cell membrane preparation.

-

Non-specific Binding: Add 50 µL of propranolol (at a high concentration, e.g., 10 µM), 50 µL of [³H]-DHA, and 50 µL of the cell membrane preparation.

-

Competitive Binding: Add 50 µL of each PPO dilution, 50 µL of [³H]-DHA, and 50 µL of the cell membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

-

Harvesting:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a liquid scintillation counter.

-

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the PPO concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of PPO that displaces 50% of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for PPO using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary

| Parameter | Description | Typical Value Range |

| [³H]-DHA Concentration | Should be close to its Kd for the receptor | 0.5 - 2.0 nM |

| Membrane Protein | Amount per well | 5 - 20 µg |

| Propranolol (NSB) | Concentration for non-specific binding | 1 - 10 µM |

| PPO Concentration Range | For competition curve | 10⁻¹⁰ M to 10⁻⁵ M |

Protocol 2: Functional Cell-Based cAMP Assay

Principle

This assay measures the ability of PPO to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.[3] A decrease in cAMP production in the presence of an agonist indicates antagonistic activity.

Diagram: Beta-Adrenergic Receptor Signaling Pathway

Caption: Simplified beta-adrenergic signaling pathway.

Materials

-

Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably expressing the human β1- or β2-adrenergic receptor.

-

Cell Culture Medium: As recommended for the cell line.

-

Agonist: Isoproterenol.

-

Test Compound: 1-Phenoxy-3-piperazinopropan-2-ol (PPO).

-

cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, ELISA, or LANCE).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

96-well Cell Culture Plates

Procedure

-

Cell Seeding:

-

Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a CO₂ incubator.

-

-

Compound Preparation:

-

Prepare serial dilutions of PPO in assay buffer.

-

Prepare a solution of isoproterenol at a concentration that gives a submaximal response (EC80).

-

-

Assay Protocol:

-

Wash the cells once with serum-free medium.

-

Add the PDE inhibitor to all wells.

-

Add the different dilutions of PPO to the appropriate wells and incubate for 15-30 minutes. This is the antagonist pre-incubation.

-

Add the EC80 concentration of isoproterenol to all wells except the basal control (which receives buffer only).

-

Incubate for a further 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis

-

Normalize the data by setting the basal cAMP level as 0% and the isoproterenol-stimulated level as 100%.

-

Plot the percentage of inhibition of the isoproterenol response against the logarithm of the PPO concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PPO that inhibits 50% of the agonist-induced cAMP production.

Expected Outcome and Interpretation

If PPO is a beta-adrenergic antagonist, you would expect to see a dose-dependent decrease in isoproterenol-stimulated cAMP production. The IC50 value provides a measure of its functional potency. A lower IC50 value indicates a more potent antagonist. By comparing the IC50 values obtained from cells expressing β1 and β2 receptors, the selectivity of PPO can be determined.

Trustworthiness and Self-Validation

To ensure the integrity of the data, the following controls should be included in every experiment:

-

Positive Control (Agonist): A full dose-response curve for a known agonist (e.g., isoproterenol) to confirm cell and receptor health.

-

Positive Control (Antagonist): A known beta-blocker (e.g., propranolol) should be run in parallel to validate the assay's ability to detect antagonism.

-

Vehicle Control: To ensure that the solvent used to dissolve PPO does not affect the assay outcome.

-

Basal Control: To determine the baseline level of cAMP in unstimulated cells.

By including these controls, the assays become self-validating, providing confidence in the generated data.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 1-Phenoxy-3-piperazinopropan-2-ol (PPO) as a potential beta-adrenergic receptor modulator. Successful execution of these assays will yield crucial data on its binding affinity and functional antagonism, paving the way for further preclinical development.

References

-

Huber, K. L., & Babon, J. A. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1705, 159-173. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 2). Discovery and development of beta-blockers. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

-

INDIGO Biosciences. GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

-

MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

-

Acta Pharmacologica Sinica. (2018). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

-

PubChem. 1-Phenoxy-2-propanol. Retrieved from [Link]

Sources

Technical Support Center: Identification and Characterization of Synthesis Impurities

As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance on the critical process of identifying and characterizing synthesis impurities. The structure moves from foundational knowledge in our FAQs to hands-on, problem-solving workflows in the Troubleshooting Guides. My approach is grounded in the principle that robust analytical science is about understanding the 'why' behind every step, ensuring your methods are not just procedural but also self-validating.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers and drug developers face when dealing with pharmaceutical impurities.

Q1: How are synthesis-related impurities classified?

A: According to the International Council for Harmonisation (ICH) guidelines, impurities are categorized based on their chemical properties and origin.[1] Understanding this classification is the first step in designing a control strategy.

-

Organic Impurities: These are the most common and can arise during the manufacturing process or storage of the drug substance.[2][3] They include starting materials, by-products, intermediates, degradation products, and reagents, ligands, or catalysts.[1][2]

-

Inorganic Impurities: These are often derived from the manufacturing process and include reagents, heavy metals or other residual metals, inorganic salts, and filter aids.[1][2][3][4]

-

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.[2][4] Their control is addressed specifically in the ICH Q3C guideline.

Q2: What are the regulatory thresholds I need to be aware of?

A: The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.[5][6][7] These thresholds dictate the level of analytical scrutiny required.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (Total Daily Intake), whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |